(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide
Description
Properties
IUPAC Name |
3,6-dimethyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-7-10(12-9(2)18-21-14(12)17-8)13(20)16-6-4-5-11(19)15-3/h4-5,7H,6H2,1-3H3,(H,15,19)(H,16,20)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUKDRWWTYZIDC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC=CC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC/C=C/C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound includes:
- A pyridine ring substituted with dimethyl and oxazole moieties.
- An amide functional group contributing to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that derivatives of oxazole-pyridine hybrids can inhibit the growth of various cancer cell lines. The MTT assay , commonly used to assess cell viability, demonstrates that such compounds can effectively reduce cell proliferation in tumorigenic cells.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Oxazole-Pyridine Hybrid | MCF-7 (Breast Cancer) | 3.18 ± 0.11 |
| Oxazole-Pyridine Hybrid | HeLa (Cervical Cancer) | 8.12 ± 0.43 |
These findings suggest that the compound may possess similar antitumor efficacy, warranting further investigation into its mechanisms and therapeutic potential.
The proposed mechanism for the antitumor activity involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For example, studies on related compounds have shown interactions with proteins such as NEK7 and TP53 , which are crucial for tumor progression and survival.
Case Studies
- In Vitro Studies :
- A study evaluated the cytotoxic effects of (2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and cervical cancer models.
- In Vivo Studies :
- Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. These studies highlighted the compound's potential as a therapeutic agent in oncology.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the safety and efficacy of any therapeutic agent. Preliminary data suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity studies indicate a low incidence of adverse effects at therapeutic doses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Comparison
The oxazolo[5,4-b]pyridine core distinguishes this compound from related heterocycles:
- Oxadiazole Derivatives (e.g., ): These lack the fused pyridine ring, reducing aromatic conjugation and polar surface area. This structural difference likely diminishes binding affinity in biological systems compared to the target compound’s extended π-system .
- Triazolothiadiazoles (): These exhibit sulfur-containing heterocycles, which increase electronegativity and alter solubility.
Side Chain Modifications
The N-methylbut-2-enamide side chain introduces rigidity due to the E-configuration (trans double bond), which contrasts with:
- Pyrrolidine-Containing Analogues (): Flexible pyrrolidine rings improve membrane permeability but reduce target specificity. The rigid enamide group in the target compound may enhance selectivity .
- Formylated Derivatives (): Methylofuran and MFR-a analogs (e.g., formylated glutamic acid chains) prioritize one-carbon unit transfer, whereas the enamide group here may favor kinase or protease inhibition .
Bioactivity
While direct data on the target compound’s bioactivity is absent in the evidence, structural analogs suggest:
- Antimicrobial Potential: Triazolothiadiazoles () show broad-spectrum activity due to electronegative substituents. The 3,6-dimethyl groups on the oxazolo-pyridine may similarly disrupt microbial membranes .
- Kinase Inhibition : The enamide group’s rigidity resembles ATP-competitive inhibitors, as seen in pyrrolidine-containing kinase inhibitors () .
Solubility and Stability
Q & A
Q. What are the key steps for synthesizing (2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide?
The synthesis typically involves:
- Amide bond formation between the oxazolo-pyridine core and the but-2-enamide backbone under carbodiimide coupling conditions (e.g., EDCI or DCC).
- Functional group protection/deprotection to prevent side reactions, especially for the oxazolo-pyridine’s reactive nitrogen sites .
- E/Z isomer control during but-2-enamide formation, achieved via temperature modulation (e.g., maintaining 0–10°C during enolization) .
Methodological Note : Monitor reaction progress using TLC or HPLC, and validate intermediate purity via -NMR before proceeding .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm regiochemistry of the oxazolo-pyridine and the (2E)-configuration of the enamide .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and confirms intramolecular hydrogen bonding between the formamido and enamide groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or biological activity prediction?
- Density Functional Theory (DFT) : Predict reaction pathways for oxazolo-pyridine functionalization, such as evaluating activation energies for formamido bond formation .
- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) to identify potential binding modes, guided by the compound’s oxazolo-pyridine and enamide pharmacophores .
Example : A 2024 study integrated DFT with experimental data to design fluorescent maleimide derivatives, a strategy adaptable to this compound’s optimization .
Q. How should researchers address contradictions in bioactivity data across studies?
- Purity vs. Activity : Discrepancies may arise from impurities in synthesized batches. Use HPLC with ≥95% purity thresholds and validate bioassays with orthogonal methods (e.g., SPR binding and cellular viability assays) .
- Solubility Effects : Poor aqueous solubility (common in oxazolo-pyridine derivatives) can skew in vitro results. Include solubility-enhancing agents (e.g., DMSO with ≤0.1% v/v) and confirm concentrations via UV-Vis .
Q. What experimental design principles apply to optimizing reaction yields?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, a 2021 flow-chemistry study optimized diazomethane synthesis by varying residence time and reagent ratios .
- Statistical Modeling : Apply response surface methodology (RSM) to identify optimal conditions for oxazolo-pyridine coupling reactions .
Methodological Challenges and Solutions
Q. How to resolve spectral overlap in NMR characterization?
Q. What strategies mitigate degradation during storage?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the enamide group .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .
Advanced Mechanistic Probes
Q. How to investigate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes or receptors .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
